Phosphocholine-d9 Chloride Calcium Salt

Description

BenchChem offers high-quality Phosphocholine-d9 Chloride Calcium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphocholine-d9 Chloride Calcium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-VIVYLVLJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858313 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344299-43-0 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344299-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phosphocholine-d9 Chloride Calcium Salt

Introduction: The Quintessential Internal Standard for Mass Spectrometry

In the precise world of quantitative analysis, particularly in the fields of lipidomics and clinical diagnostics, accuracy is paramount. The ability to distinguish and quantify minute amounts of endogenous molecules from complex biological matrices is a daily challenge for researchers. Phosphocholine-d9 (PC-d9) Chloride Calcium Salt emerges as a critical tool in this pursuit. It is the deuterated analogue of phosphocholine, a key component of cell membranes and a precursor to the neurotransmitter acetylcholine.[1][2]

The defining feature of PC-d9 is the substitution of nine hydrogen atoms with their heavier isotope, deuterium, on the three methyl groups of the choline headgroup.[1][3] This isotopic labeling renders the molecule chemically identical to its natural counterpart but physically heavier. This mass shift is the cornerstone of its utility as an exceptional internal standard for quantitative mass spectrometry (MS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][5] When introduced into a biological sample, PC-d9 mimics the behavior of the endogenous (or "light") phosphocholine through extraction, derivatization, and chromatographic separation. However, in the mass spectrometer, it is detected at a distinct, higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification of the target analyte by correcting for sample loss and ionization variability.

This guide provides a comprehensive overview of Phosphocholine-d9 Chloride Calcium Salt for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, the principles behind its application, detailed experimental protocols, and data interpretation, offering a field-proven perspective on its use in modern analytical science.

Physicochemical Properties and Handling

Understanding the fundamental characteristics of PC-d9 is the first step toward its effective implementation in the laboratory. As a solid, it is essential to handle it according to safety data sheets, which typically advise wearing protective gloves and eye protection in a well-ventilated area to avoid irritation.[6][7]

Core Chemical Data

The data presented below is a synthesis from various chemical suppliers and databases. Minor variations may exist between lots and manufacturers.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₄D₉CaClNO₄P | [8][9] |

| Molecular Weight | ~266.72 g/mol | [3][8][9] |

| Synonyms | Calcium phosphorylcholine-d9 chloride, Phosphorylcholine-(trimethyl-d9) chloride calcium salt | [3][5] |

| CAS Number | 344299-43-0 | [8][9] |

| Form | Solid / Powder | [3][10] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

| Mass Shift | M+9 | [3] |

| Solubility | Slightly soluble in Methanol and Water | [1] |

| Storage Temperature | -20°C | [3][4] |

Storage and Stability

Causality Behind Storage Choices: Phospholipids are susceptible to hydrolysis and oxidation. Storing PC-d9 at -20°C in a tightly sealed container minimizes degradation from atmospheric moisture and slows down potential chemical breakdown.[3][4] For long-term storage (e.g., >6 months), some suppliers recommend -80°C under a nitrogen atmosphere to provide the most inert environment possible, preserving the integrity of the standard for reproducible results over time.[4]

Stock Solution Preparation: When preparing stock solutions, using high-purity solvents like LC-MS grade methanol or water is critical. Once in solution, it is advisable to aliquot the standard into single-use vials to avoid repeated freeze-thaw cycles. These cycles can introduce water condensation, leading to hydrolysis and concentration changes, which would compromise the accuracy of your quantitative experiments. Store stock solutions at -20°C or -80°C for optimal stability.[4]

Principle of Use: Isotope Dilution Mass Spectrometry

The power of PC-d9 lies in its application within the framework of Isotope Dilution Mass Spectrometry (IDMS), considered the gold standard for quantitative analysis.

The "Ideal" Internal Standard

An ideal internal standard should be a close chemical analogue of the analyte, experiencing identical losses during sample preparation and exhibiting the same ionization efficiency in the mass spectrometer's source. PC-d9 fulfills these criteria exceptionally well:

-

Chemical Homology: It is structurally identical to endogenous phosphocholine, ensuring it co-elutes chromatographically and behaves similarly during extraction and derivatization.

-

Mass Differentiation: The +9 Dalton mass difference creates a clear separation in the mass spectrum between the analyte and the standard, preventing signal overlap.[3][11]

-

No Isotopic Interference: The high isotopic purity (≥98% d9) ensures that the contribution of the unlabeled standard to the labeled signal (and vice-versa) is negligible.[3]

The Quantitative Workflow

The fundamental principle is to add a known amount of the "heavy" standard (PC-d9) to an unknown amount of the "light" analyte in the sample at the earliest possible stage. The ratio of the MS signal intensity of the analyte to the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte.

Caption: Workflow for quantitative analysis using PC-d9.

The Mass Spectrometry Advantage

In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. For phosphocholine-containing lipids, fragmentation under positive ionization yields a highly specific headgroup fragment at m/z 184.[11][12] For PC-d9, this diagnostic fragment is observed at m/z 193.[11] This specific fragmentation is the basis for the highly sensitive and selective Multiple Reaction Monitoring (MRM) technique used for quantification.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. lipotype.com [lipotype.com]

- 3. Phosphorylcholine-(trimethyl-d9) chloride calcium salt 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. Phosphocholine-d9 Chloride Calcium Salt | CAS 344299-43-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Phosphocholine-d9 Chloride Calcium Salt | LGC Standards [lgcstandards.com]

- 10. 14:1 (d9-Trans) PC powder 99 TLC Avanti Polar Lipids [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Phosphocholine-d9 Chloride Calcium Salt

Physical, Chemical, and Spectroscopic Characterization for Bioanalytical Applications

Executive Summary

Phosphocholine-d9 Chloride Calcium Salt is the stable, isotopically labeled analog of phosphocholine (phosphorylcholine), a critical headgroup precursor in the Kennedy pathway of phospholipid biosynthesis. Characterized by the deuteration of the N-trimethyl moieties (

This guide delineates the physicochemical properties, spectral signatures, and experimental protocols required to utilize this reagent effectively in lipidomics and drug development.

Part 1: Physicochemical Profile[1][2]

The calcium salt form is preferred over the inner salt for commercial distribution due to enhanced stability and reduced hygroscopicity, although it remains sensitive to moisture. Upon dissolution in aqueous media, the salt dissociates, releasing the bioactive phosphocholine-d9 cation.

Table 1: Chemical Specifications

| Property | Data | Notes |

| Chemical Name | Phosphocholine-d9 Chloride Calcium Salt | Often found as the tetrahydrate form.[1][2][3][4] |

| CAS Number | 344299-43-0 (Generic d9) | 4826-71-5 (Non-deuterated parent).[1] |

| Molecular Formula | Stoichiometry typically 1:1 Ca:PC.[1][3][4] | |

| Molecular Weight | ~266.72 g/mol (Anhydrous) | ~338.7 g/mol (Tetrahydrate).[1] Always verify CoA for specific hydration state.[1] |

| Appearance | White to off-white crystalline powder | Hygroscopic.[1][2] |

| Solubility | Water: >50 mg/mL | Highly soluble.[1] |

| Solubility | Methanol: Soluble | Useful for LC-MS stock prep.[1] |

| Solubility | Acetone/Hexane: Insoluble | Poor solubility in non-polar organics.[1] |

| pKa | ~1.4 (Phosphate), ~13.9 (Ammonium) | Exists as a zwitterion at physiological pH.[1] |

Part 2: Structural & Spectral Characterization[1]

The utility of Phosphocholine-d9 lies in its distinct spectral shift compared to endogenous phosphocholine.

2.1 Isotopic Labeling & Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, phosphatidylcholines fragment to yield a characteristic phosphocholine headgroup ion.[1]

-

Endogenous PC: Yields a fragment at m/z 184 .[1]

-

Deuterated PC (d9): Yields a fragment at m/z 193 .[1]

This +9 Da shift allows for the absolute quantification of choline-containing lipids without interference from naturally occurring isotopes.[1]

2.2 NMR Spectroscopy (

H)

In proton NMR, the non-deuterated trimethylammonium group produces a massive singlet at ~3.2 ppm , which often obscures other signals in biological extracts.[1]

-

Effect of d9-Labeling: The deuterium substitution (

H) is "silent" in -

Result: The region at 3.2 ppm becomes clear, allowing researchers to observe low-abundance metabolites that would otherwise be masked by the choline signal.

Part 3: Visualization of Molecular Workflow

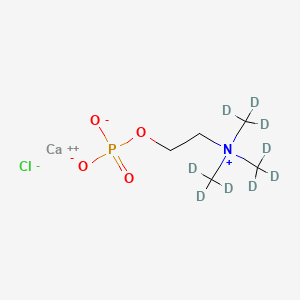

Diagram 1: Molecular Structure & Isotopic Shift

The following diagram illustrates the chemical structure, highlighting the deuterated methyl groups responsible for the mass shift.[5]

Caption: Structure of Phosphocholine-d9. Red nodes indicate deuterated methyl groups (+9 Da shift).[1]

Part 4: Experimental Protocol: Internal Standard Preparation

Context: This protocol describes the preparation of a stock solution for LC-MS/MS lipidomics. The calcium salt form requires specific handling to ensure accurate concentration, as the calcium content affects the gravimetric weight.

Materials

-

Phosphocholine-d9 Chloride Calcium Salt (Store at -20°C).[1]

-

LC-MS Grade Methanol (MeOH).[1]

-

LC-MS Grade Water.[1]

-

Volumetric Flasks (Class A).[1]

Step-by-Step Methodology

-

Equilibration:

-

Remove the vial from -20°C storage.

-

Critical: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which would alter the weighing accuracy.

-

-

Gravimetric Calculation (Correction for Salt/Hydration):

-

Solubilization:

-

Verification (LC-MS/MS):

Diagram 2: LC-MS/MS Lipidomics Workflow

The logic of using d9-PC to quantify lipid species.

Caption: Lipidomics workflow. d9-PC (m/z 193) normalizes extraction efficiency and ionization suppression.[1]

Part 5: Handling, Stability, and Troubleshooting

5.1 Hygroscopicity Management

The calcium chloride component of the salt is extremely hygroscopic.

-

Storage: Keep at -20°C under desiccant.

-

Handling: Minimize exposure to air.[1] If the powder turns into a sticky gel, it has absorbed moisture.[1] This does not degrade the molecule chemically, but it makes gravimetric quantification impossible.[1] In this case, quantitate the stock solution via NMR against a certified external standard (e.g., TSP or Maleic Acid).[1]

5.2 Calcium Interference

In phosphate-buffered saline (PBS) or buffers containing carbonates, the calcium released from the salt may precipitate as Calcium Phosphate or Calcium Carbonate.[1]

-

Solution: Use Ammonium Formate or Ammonium Acetate buffers for LC-MS applications.[1] These maintain solubility and are volatile, preventing ion source clogging.[1]

References

-

Journal of Lipid Research. Lipidomics: Practical aspects and applications. (General grounding on PC precursor scanning). Available at: [Link][1]

-

National Institutes of Health (NIH). Mass spectrometry imaging of phosphatidylcholine metabolism.[1] (Demonstrates m/z 184 vs 193 usage). Available at: [Link]

Sources

- 1. Phosphorylcholine-(trimethyl-d9) chloride calcium salt 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. evitachem.com [evitachem.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 4826-71-5: Calcium phosphorylcholine | CymitQuimica [cymitquimica.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Phosphocholine-d9 Chloride Calcium Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phosphocholine-d9 Chloride Calcium Salt, detailing its mechanism of action not as a therapeutic agent, but as a sophisticated research tool for elucidating fundamental cellular processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes core biochemical principles with practical, field-proven applications.

Introduction: Deconstructing the Molecule

Phosphocholine-d9 Chloride Calcium Salt is a stable isotope-labeled analog of the endogenous metabolite, phosphocholine. To understand its utility, we must first dissect its components:

-

Phosphocholine: A pivotal intermediate in the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes.[1][2] It also plays a crucial role in sphingomyelin metabolism, another key component of cell membranes, particularly the myelin sheath surrounding nerve cells.[3][4]

-

-d9 (Deuterated): The nine hydrogen atoms on the three methyl groups of the choline moiety are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5][6] This isotopic labeling makes the molecule "heavy," allowing it to be distinguished from its natural counterpart by mass spectrometry.[7][8] This is the cornerstone of its function as a metabolic tracer.[9][10]

-

Chloride Calcium Salt: This formulation enhances the stability and solubility of the compound, ensuring its efficient delivery and availability in experimental systems.[11][] Calcium salts are frequently employed in pharmaceutical development to improve the physicochemical properties of active ingredients.[13][14][15]

The primary "mechanism of action" of Phosphocholine-d9 is to serve as a tracer that can be precisely followed through metabolic pathways, providing quantitative insights into the dynamics of lipid metabolism.[16][17]

Core Mechanisms & Research Applications

Phosphocholine-d9 allows for the detailed investigation of two fundamental pathways of lipid metabolism: The Kennedy Pathway for de novo phosphatidylcholine synthesis and the Sphingomyelin Cycle.

Elucidating the Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the primary route for synthesizing phosphatidylcholine in mammalian cells.[18][19] Phosphocholine-d9 is an invaluable tool for dissecting the kinetics and regulation of this pathway.

The Pathway:

-

Choline Uptake & Phosphorylation: Exogenous choline is transported into the cell and phosphorylated by choline kinase (CK) to form phosphocholine.[18][20]

-

Activation to CDP-Choline: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, converts phosphocholine to CDP-choline.[18][20]

-

Final Synthesis: Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine.[21][22]

Application of Phosphocholine-d9:

By introducing Phosphocholine-d9 into a cell culture system, researchers can trace its incorporation into downstream metabolites. This allows for the precise measurement of metabolic flux through the Kennedy pathway. For instance, an accumulation of Phosphocholine-d9 and a lack of deuterated phosphatidylcholine could indicate a bottleneck at the CCT or CEPT enzymatic steps.[20]

Caption: The Kennedy Pathway for phosphatidylcholine synthesis.

Investigating the Sphingomyelin Cycle

Sphingomyelin is a critical component of lipid rafts and is involved in signal transduction.[4][23] The sphingomyelin cycle involves both the synthesis and degradation of sphingomyelin, with phosphocholine playing a central role.

The Pathway:

-

Synthesis: Sphingomyelin synthase (SMS) transfers a phosphocholine group from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol (DAG).[3][24]

-

Degradation: Sphingomyelinases (SMases) hydrolyze sphingomyelin back into ceramide and phosphocholine.[3][4]

Application of Phosphocholine-d9:

By first tracing the incorporation of Phosphocholine-d9 into phosphatidylcholine via the Kennedy pathway, researchers can then follow the deuterated phosphocholine moiety as it is transferred to ceramide to form deuterated sphingomyelin.[25] This allows for the study of the interplay between these two major lipid metabolic pathways and how various stimuli may shift the balance between them.

Caption: The Sphingomyelin Cycle.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing Phosphocholine-d9 Chloride Calcium Salt in metabolic labeling studies.

Metabolic Labeling of Cultured Cells

This protocol details the introduction of Phosphocholine-d9 into cultured cells to label phosphocholine-containing lipids.

Materials:

-

Phosphocholine-d9 Chloride Calcium Salt

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HEK293, HeLa, HepG2)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, and Water (for lipid extraction)

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing a final concentration of Phosphocholine-d9 Chloride Calcium Salt. A typical starting concentration is 10-50 µM, but this should be optimized for the specific cell line and experimental goals.

-

Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the labeling medium.

-

Incubation: Incubate the cells for a specified time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled phosphocholine.

-

Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction using a mixture of methanol, chloroform, and water to separate the lipid-containing organic phase from the aqueous phase.

-

Sample Preparation for Analysis: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the lipid pellet in a suitable solvent for LC-MS analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general steps for quantifying the incorporation of the d9 label into various lipid species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Orbitrap)

Procedure:

-

Chromatographic Separation: Inject the reconstituted lipid extract onto an appropriate HPLC column (e.g., C18 for reversed-phase or HILIC for normal-phase separation) to separate the different lipid classes.[26][27]

-

Mass Spectrometric Detection: Analyze the eluting lipids using the mass spectrometer. Set the instrument to detect both the endogenous (d0) and the deuterated (d9) versions of phosphocholine, phosphatidylcholine, and sphingomyelin.

-

Data Analysis: Quantify the peak areas for both the d0 and d9 species. The ratio of d9 to d0 provides a measure of the fractional synthesis rate of the lipid of interest.

Caption: Experimental workflow for metabolic labeling.

Data Interpretation & Quantitative Insights

The use of a stable isotope-labeled internal standard like Phosphocholine-d9 allows for highly accurate and reproducible quantification, correcting for variations in sample preparation and instrument response.[7][8][28]

| Parameter | Description | Typical Measurement |

| Fractional Synthesis Rate | The percentage of a lipid pool that is newly synthesized over a given time. | Calculated from the ratio of d9-labeled lipid to total lipid (d0 + d9). |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Determined by analyzing the rate of incorporation of the d9 label over time. |

| Enzyme Activity | Inferred by observing the accumulation or depletion of labeled substrates and products. | A high ratio of d9-phosphocholine to d9-phosphatidylcholine may suggest low CCT activity. |

Conclusion

Phosphocholine-d9 Chloride Calcium Salt is not merely a chemical reagent but a powerful tool for the quantitative analysis of cellular lipid metabolism. Its mechanism of action lies in its ability to act as a metabolic tracer, enabling researchers to dissect the intricate and dynamic pathways of phosphatidylcholine and sphingomyelin synthesis. The insights gained from these studies are critical for understanding the role of lipid metabolism in health and a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Fan, T. W.-M., Lorkiewicz, P. K., & Higashi, R. M. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.

- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Bio-Synthesis. (2014). Stable isotope labeling in proteomics and metabolomics.

- Bier, D. M. (n.d.). The use of stable isotopes in metabolic investigation. PubMed.

- Wikipedia. (n.d.). CDP-choline pathway.

- Creative Proteomics. (n.d.). Sphingomyelin Metabolism: Implications in Disease and Health.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Kim, D. W., et al. (2020). Nanoscale Calcium Salt-Based Formulations As Potential Therapeutics for Osteoporosis. ACS Biomaterials Science & Engineering.

- Wikipedia. (n.d.). Sphingomyelin.

- Chen, Y.-L., et al. (2019). Overproduction of Phospholipids by the Kennedy Pathway Leads to Hypervirulence in Candida albicans. Frontiers in Microbiology.

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

- ThalesNano. (n.d.). Deuteration.

- PathWhiz. (n.d.). Phosphatidylcholine Biosynthesis PC(20:1(11Z)/16:1(9Z)).

- Glunde, K., et al. (2013). The role of phosphatidylcholine and choline metabolites to cell proliferation and survival. Progress in Lipid Research.

- Fagone, P., & Jackowski, S. (2018). From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis. BBA Molecular and Cell Biology of Lipids.

- Chem-Impex. (n.d.). Phosphocholine chloride calcium salt tetrahydrate.

- Zeisel, S. H. (1993). Choline phospholipids: signal transduction and carcinogenesis. The FASEB Journal.

- Krahmer, N., et al. (2014). Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage. Molecular and Cellular Biology.

- JoVE. (2023). Video: Synthesis of Phosphatidylcholine in the ER Membrane.

- MetwareBio. (n.d.). What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health.

- BOC Sciences. (n.d.). CAS 4826-71-5 (phosphocholine chloride calcium salt).

- Savjani, K. T., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.

- Wikipedia. (n.d.). Phosphatidylcholine.

- Taylor & Francis Online. (2013). The role of phosphatidylcholine and choline metabolites to cell proliferation and survival.

- Wikipedia. (n.d.). Phosphocholine.

- MedChemExpress. (n.d.). Calcium phosphorylcholine-d9 chloride (Phosphocholine-d9 chloride calcium).

- Simson Pharma. (2025). Deuterated Compounds.

- Mallampalli, R. K., et al. (n.d.). Sphingomyelin metabolites inhibit sphingomyelin synthase and CTP:phosphocholine cytidylyltransferase. American Journal of Physiology-Lung Cellular and Molecular Physiology.

- Liu, S., et al. (n.d.). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. PMC.

- Martin, M. L., et al. (2012). Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy. PNAS.

- Kumar, L. (2021). Salt Selection in Drug Development. Pharmaceutical Technology.

- Murai, S., et al. (2001). An improved method for assaying phosphocholine and glycerophosphocholine in mouse tissue. Journal of Pharmacological and Toxicological Methods.

- biocrates life sciences gmbh. (2022). Phosphatidylcholines - Metabolite of the month.

- Scientific Laboratory Supplies. (n.d.). Phosphocholine chloride calcium salt tetrahydrate, Sigma Grade.

- Bakovic, M., & Fullerton, M. D. (n.d.). Phosphatidylcholine and the CDP-Choline Cycle. PMC.

- Al-Ghabeish, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology.

- Creative Proteomics. (n.d.). Overview of Phosphatidylcholine.

- Christie, W. W. (n.d.). PHOSPHATIDYLCHOLINE AND RELATED LIPIDS. SkinIdent.

- Royal Society of Chemistry. (n.d.). Determination of phosphatidylcholine in soybean lecithin samples by high performance liquid chromatography on titania. Analytical Methods.

- MDPI. (2015). Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry.

- ThermoFisher. (n.d.). Analysis of Phospholipids in Natural Samples by Normal Phase HPLC and Corona Charged Aerosol Detection.

- Santa Cruz Biotechnology. (n.d.). Phosphocholine-d9 Chloride Calcium Salt.

- Drugs.com. (n.d.). Calcium Salts Monograph for Professionals.

Sources

- 1. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]

- 4. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phosphocholine-d9 Chloride Calcium Salt | CAS 344299-43-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. metsol.com [metsol.com]

- 10. Stable isotope labeling in proteomics and metabolomics [biosyn.com]

- 11. chemimpex.com [chemimpex.com]

- 13. Nanoscale Calcium Salt-Based Formulations As Potential Therapeutics for Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 18. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 19. PathWhiz [smpdb.ca]

- 20. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Overproduction of Phospholipids by the Kennedy Pathway Leads to Hypervirulence in Candida albicans [frontiersin.org]

- 22. tandfonline.com [tandfonline.com]

- 23. pnas.org [pnas.org]

- 24. What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health - MetwareBio [metwarebio.com]

- 25. journals.physiology.org [journals.physiology.org]

- 26. mdpi.com [mdpi.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Phosphocholine in Cellular Biology and the Utility of its Deuterated Analog in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocholine, a fundamental intermediate in the biosynthesis of phosphatidylcholine, stands at the crossroads of cellular structure, metabolism, and signaling. Its dysregulation is a hallmark of various pathological states, most notably cancer, rendering it a critical molecule of interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the biological significance of phosphocholine, from its integral role in membrane architecture to its function as a key cellular messenger. Furthermore, this guide delves into the practical applications of its deuterated analog, a powerful tool that enhances the precision and accuracy of modern analytical techniques. Detailed experimental protocols and data interpretation strategies are presented to empower researchers to leverage these molecules in their scientific pursuits.

The Biological Significance of Phosphocholine: More Than a Mere Intermediate

Phosphocholine (PCho) is a small molecule with a profound impact on cellular physiology. It is primarily recognized as a key precursor in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, via the Kennedy pathway.[1][2]

A Cornerstone of Membrane Integrity

The structural integrity and fluidity of cellular membranes are paramount for their function. Phosphatidylcholine, synthesized from phosphocholine, is a major determinant of these properties.[3][4][5] The amphipathic nature of PC, with its hydrophilic phosphocholine headgroup and hydrophobic fatty acid tails, drives the formation of the lipid bilayer, the fundamental structure of all cellular membranes.[3] This bilayer not only acts as a physical barrier but also provides the matrix for a vast array of membrane-associated proteins that are crucial for cellular communication and transport.

A Central Hub in Cellular Metabolism

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for phosphatidylcholine synthesis in most tissues.[1][3] This pathway begins with the phosphorylation of choline to phosphocholine by choline kinase (CK).[2] Subsequently, CTP:phosphocholine cytidylyltransferase (CCT) converts phosphocholine to CDP-choline, which is then used by cholinephosphotransferase (CPT) to generate phosphatidylcholine.[2] The regulation of this pathway is intricately linked to the cell's metabolic state and proliferative status.[6]

A Key Player in Cell Signaling

Beyond its structural and metabolic roles, phosphocholine and its derivatives are integral components of cellular signaling cascades. The enzymatic cleavage of phosphatidylcholine by phospholipases generates a variety of second messengers, including diacylglycerol (DAG) and free fatty acids, which are involved in a multitude of signaling pathways that regulate cell growth, differentiation, and apoptosis.[3][7] Furthermore, phosphocholine itself has been implicated in mitogenic signaling and tumor growth.[2]

Phosphocholine Metabolism in Disease: A Focus on Oncology

Alterations in choline metabolism are a well-established hallmark of cancer.[8][9][10] Numerous studies have demonstrated that cancer cells exhibit a distinct metabolic phenotype characterized by elevated levels of phosphocholine and total choline-containing compounds.[8][9][11] This "cholinic phenotype" is increasingly utilized as an endogenous biomarker for cancer detection and for monitoring therapeutic response.[8][9]

The increased phosphocholine levels in tumors are often a consequence of the upregulation and increased activity of choline kinase α (ChoKα).[11][12] This enzyme is a critical node in oncogenic signaling, linking aberrant growth factor signaling to altered lipid metabolism.[11] The heightened production of phosphocholine not only fuels the synthesis of new membranes required for rapid cell proliferation but also contributes to the pro-survival signaling that is characteristic of cancer cells.[13]

| Enzyme/Transporter | Role in Cancer | Reference |

| Choline Kinase α (ChoKα) | Upregulated in many cancers, leading to increased phosphocholine levels.[11][12] | [11][12] |

| Choline Transporters | Increased expression facilitates higher choline uptake in cancer cells.[12] | [12] |

| Phospholipase C (PLC) | Can contribute to phosphocholine production through phosphatidylcholine hydrolysis.[14] | [14] |

The Deuterated Analog: A Powerful Tool for a Precise Science

The study of phosphocholine and its metabolic pathways has been significantly advanced by the use of its deuterated analog. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in a molecule with deuterium results in a compound that is chemically almost identical to its non-deuterated counterpart but has a higher mass.[15][16] This subtle difference in mass is the key to the utility of deuterated compounds in a variety of analytical techniques.

The Gold Standard for Quantitative Mass Spectrometry

In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard for achieving the highest levels of accuracy and precision.[15] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[16] Deuterated analogs of the analyte are the closest to this ideal.[15][16]

By adding a known amount of deuterated phosphocholine to a biological sample at the beginning of the sample preparation workflow, any loss of the endogenous phosphocholine during the process will be mirrored by the deuterated standard.[15] The mass spectrometer can differentiate between the endogenous (light) and the deuterated (heavy) forms of phosphocholine based on their mass-to-charge ratio (m/z). The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard remains constant, even if there are variations in sample recovery or instrument response.[15] This allows for highly accurate and precise quantification of the endogenous phosphocholine concentration.

Probing Membrane Dynamics with NMR and Neutron Scattering

Deuterated phospholipids, including those containing a deuterated phosphocholine headgroup, are invaluable tools in biophysical studies of cell membranes.[17][18] In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons with deuterons can simplify complex spectra and provide detailed information about the structure and dynamics of lipid bilayers.[18] Similarly, in neutron scattering experiments, the significant difference in the neutron scattering length of hydrogen and deuterium allows for contrast variation studies, enabling researchers to selectively highlight different parts of a membrane assembly and determine the location and orientation of molecules within the bilayer.[17]

Experimental Protocols: A Practical Guide

Quantification of Phosphocholine in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general workflow for the accurate quantification of phosphocholine in a complex biological matrix, such as cell lysates or tissue homogenates.

Materials:

-

Biological sample (e.g., cell pellet, tissue)

-

Deuterated phosphocholine (e.g., phosphocholine-d9) internal standard of known concentration

-

Methanol

-

Chloroform

-

Water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system equipped with a suitable column (e.g., HILIC)

Protocol:

-

Sample Preparation:

-

To a known amount of sample (e.g., 1x10^6 cells or 10 mg of tissue), add a pre-determined amount of deuterated phosphocholine internal standard solution.

-

Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction. This typically involves the addition of a mixture of chloroform and methanol to the sample.

-

After vortexing and centrifugation, the polar metabolites, including phosphocholine, will be in the upper aqueous/methanolic phase.

-

Carefully collect the upper phase and dry it down under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 90% acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using an appropriate chromatographic method. For a polar molecule like phosphocholine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice.

-

Detect and quantify the endogenous phosphocholine and the deuterated internal standard using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The MRM transitions will be specific for the parent and fragment ions of both the light and heavy forms of phosphocholine.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous phosphocholine and the deuterated internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Generate a standard curve using known concentrations of non-deuterated phosphocholine spiked with the same amount of internal standard.

-

Determine the concentration of phosphocholine in the unknown samples by interpolating their peak area ratios on the standard curve.

-

Workflow for Mass Spectrometry-Based Quantification

Caption: Workflow for quantifying phosphocholine using LC-MS/MS.

Signaling and Metabolic Pathways

The Kennedy Pathway for Phosphatidylcholine Biosynthesis

Caption: Aberrant phosphocholine metabolism in cancer.

Conclusion

Phosphocholine is a molecule of central importance in cellular biology, with its roles extending from being a fundamental building block of membranes to a key player in metabolic and signaling networks. The dysregulation of phosphocholine metabolism, particularly its accumulation in cancer cells, underscores its significance as a biomarker and a potential therapeutic target. The advent of stable isotope-labeled analogs, such as deuterated phosphocholine, has provided researchers with an indispensable tool for the precise and accurate study of these processes. By integrating the biological understanding of phosphocholine with the technical capabilities afforded by its deuterated counterpart, scientists and drug development professionals are better equipped to unravel the complexities of cellular function and dysfunction, paving the way for novel diagnostic and therapeutic strategies.

References

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

- Glunde, K., Bhujwalla, Z. M., & Ronen, S. M. (2006). Choline metabolism in cancer: Implications for diagnosis and therapy. Expert Review of Molecular Diagnostics, 6(6), 821-829.

- Creative Proteomics. (n.d.). Overview of Phosphatidylcholine.

- Strohmeier, R. A., et al. (2020). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. ACS Omega, 5(35), 22353–22360.

- Wikipedia. (2023).

- Glunde, K., Bhujwalla, Z. M., & Ronen, S. M. (2014). Choline metabolism in cancer: implications for diagnosis and therapy. Expert Review of Molecular Diagnostics, 6(6), 821-829.

- Iorio, E., et al. (2016). Choline Metabolism Alteration: A Focus on Ovarian Cancer. Frontiers in Oncology, 6, 153.

- Aboagye, E. O., & Bhujwalla, Z. M. (2006). Choline Phospholipid Metabolism in Cancer: Consequences for Molecular Pharmaceutical Interventions. Molecular Pharmaceutics, 3(5), 438-448.

- AptoChem. (n.d.).

- Glunde, K., & Serkova, N. J. (2006). Choline metabolism in malignant transformation.

- ResolveMass Laboratories Inc. (2025).

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Sonnewald, U., et al. (2005). Quantification of Phosphocholine and Glycerophosphocholine With 31P Edited 1H NMR Spectroscopy. Magnetic Resonance in Medicine, 54(5), 1335-1338.

- MetwareBio. (n.d.). Phosphatidylcholines: Unraveling the Essential Molecule.

- Strohmeier, R. A., et al. (2020). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. ACS Omega, 5(35), 22353–22360.

- Ojembe, O., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research, 7(14), 216-226.

- Wadsäter, M., et al. (2016). Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli. European Biophysics Journal, 45(1), 45-53.

- Vance, D. E. (1991). Phosphatidylcholine metabolism: masochistic enzymology, metabolic regulation, and lipoprotein assembly. Biochemistry and Cell Biology, 69(12), 1151-1165.

- PathWhiz. (n.d.). Phosphatidylcholine Biosynthesis PC(15:0/24:1(15Z)).

- Zeisel, S. H. (1993). Choline phospholipids: signal transduction and carcinogenesis. The FASEB Journal, 7(6), 551-557.

- van der Veen, J. N., et al. (2017). The critical role of phosphatidylcholine and phosphatidylethanolamine metabolism in health and disease. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9 Pt B), 1558-1572.

- Biocrates Life Sciences AG. (2022). Phosphatidylcholines - Metabolite of the month.

- Wang, X., et al. (2020). An Efficient and Facile Synthesis of Deuterium‐Labeled D‐Glycerolphosphocholine and 2,3‐Dilinoleoyl‐sn‐glycero‐3‐phosphocholine. ChemistrySelect, 5(37), 11590-11595.

- Katz-Brull, R., et al. (2007). Phosphocholine as a biomarker of breast cancer: molecular and biochemical studies. International Journal of Cancer, 120(8), 1641-1647.

- De-Wit, M., et al. (2022).

- Ridgway, N. D. (2015). Phosphatidylcholine's functions beyond that of a membrane brick.

- BOC Sciences. (2025).

- BodyBio. (2023). Phosphatidylcholine Benefits, Side Effects, & Dosage.

- Wang, J., et al. (2020). Enhanced phosphocholine metabolism is essential for terminal erythropoiesis. Blood, 136(10), 1184–1195.

- Kingsley, P. B., & Feigenson, G. W. (1981). The synthesis of a perdeuterated phospholipid: 1,2-dimyristoyl-sn-glycero-3-phosphocholine-d72. Chemistry and Physics of Lipids, 29(4), 375-379.

- Ridgway, N. D. (2013). The role of phosphatidylcholine and choline metabolites to cell proliferation and survival. Critical Reviews in Biochemistry and Molecular Biology, 48(1), 1-15.

- Ridgway, N. D. (2013). The role of phosphatidylcholine and choline metabolites to cell proliferation and survival. Critical Reviews in Biochemistry and Molecular Biology, 48(1), 1-15.

- Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523-532.

- van der Kemp, W. J. M., et al. (2025). Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors.

- Podo, F., et al. (2016). Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. Frontiers in Oncology, 6, 173.

- Vance, D. E. (2008). Thematic Review Series: Glycerolipids. Phosphatidylcholine and choline homeostasis. Journal of Lipid Research, 49(6), 1187-1194.

- Sitter, B., et al. (2012). Glycerophosphocholine (GPC) is a poorly understood biomarker in breast cancer. Proceedings of the National Academy of Sciences, 109(31), E2054.

- Steelyard Analytics, Inc. (2019). Analysis of Phospholipids by NMR-Spectroscopy.

- Jackson, M. J., et al. (2007). Oxidized phosphatidylcholine is a marker for neuroinflammation in multiple sclerosis brain. Journal of Neuroscience Research, 85(5), 977-984.

- FooDB. (2015). Showing Compound phosphocholine (FDB031111).

- Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule. (2025). Molecules, 30(15), 3583.

- Biological Magnetic Resonance Bank. (n.d.).

- Naucler, P., et al. (2021). Elevated Free Phosphatidylcholine Levels in Cerebrospinal Fluid Distinguish Bacterial from Viral CNS Infections. Metabolites, 11(5), 296.

- Sket, P., et al. (2025). Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy. Journal of Colloid and Interface Science, 694, 133-141.

- Demidova, E. S., et al. (2023). Deuterium enrichment and concentrations of deuterated total plasma phosphatidylcholine following [D 9 -choline]-glycerophosphocholine, [D 9 -choline]-phosphatidylcholine or [D 9 -choline]-phosphorylcholine administration in piglets. European Journal of Nutrition, 62(6), 2549-2561.

Sources

- 1. PathWhiz [pathbank.org]

- 2. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 5. Phosphatidylcholines - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Choline metabolism in malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Choline Metabolism Alteration: A Focus on Ovarian Cancer [frontiersin.org]

- 12. Phosphocholine as a biomarker of breast cancer: molecular and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Stable Isotope Labeling: Phosphocholine-d9 in Lipidomics and Metabolic Flux Analysis

Topic: Introduction to Stable Isotope Labeling with Phosphocholine-d9 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphocholine-d9 (trimethyl-d9) represents a critical tool in modern lipidomics, serving two distinct but interconnected roles: as a precision Internal Standard (IS) for quantitative mass spectrometry and as a metabolic reporter moiety in flux analysis of the Kennedy pathway.

This guide distinguishes between the direct use of Phosphocholine-d9 (as a chemical standard) and the generation of intracellular Phosphocholine-d9 (via Choline-d9 labeling). It provides rigorous protocols for LC-MS/MS quantification, enzymatic assays, and data interpretation for tracking de novo phosphatidylcholine (PC) biosynthesis.

Chemical Identity & Properties

Phosphocholine-d9 differs from endogenous phosphocholine by the substitution of nine hydrogen atoms with deuterium on the trimethylammonium headgroup. This modification creates a mass shift of +9 Da, shifting the molecular weight from ~183.1 to ~192.1 Da.

| Property | Specification |

| Compound Name | Phosphocholine-d9 (chloride/calcium salt) |

| Chemical Formula | C₅H₅D₉NO₄P (Free acid) |

| Molecular Weight | ~192.15 Da (Free ion) |

| Label Location | N-(CD₃)₃ (Trimethylammonium group) |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents (chloroform) |

| Primary Utility | LC-MS Internal Standard; CCT Enzyme Substrate |

Critical Distinction:

-

Phosphocholine-d9 (Reagent): Used primarily as a "spike-in" standard for quantifying intracellular phosphocholine levels. It is membrane impermeable and poorly taken up by intact cells.

-

Choline-d9 (Reagent): Used to label live cells. It is taken up via choline transporters (CTLs) and converted intracellularly into Phosphocholine-d9 by Choline Kinase (CK).

Mechanistic Context: The Kennedy Pathway

To interpret data involving Phosphocholine-d9, one must map the label's progression through the de novo biosynthetic pathway (Kennedy Pathway).

Visualization: Deuterium Flux in Lipid Synthesis

The following diagram illustrates the flow of the d9-label (red arrows) from extracellular Choline-d9 to membrane Phosphatidylcholine-d9.

Caption: Flux of the d9-trimethyl label through the Kennedy pathway. Blue node indicates the specific analyte Phosphocholine-d9.

Experimental Workflows

Workflow A: Quantification of Intracellular Phosphocholine (Internal Standard)

This protocol uses Phosphocholine-d9 to quantify endogenous phosphocholine pools. Since phosphocholine is highly polar, HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Step 1: Sample Preparation

-

Harvest: Wash cells (e.g., 1x10⁶ HeLa) rapidly with ice-cold PBS.

-

Quench/Extract: Add 500 µL ice-cold Methanol/Water (80:20).

-

Spike IS: Add 100 pmol Phosphocholine-d9 immediately to the extraction solvent.

-

Why: Adding IS before cell disruption corrects for extraction efficiency and matrix effects.

-

-

Disrupt: Vortex 1 min; sonicate on ice (10 min).

-

Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 2: HILIC-MS/MS Settings

-

Column: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient: 90% B to 50% B over 10 minutes.

Step 3: MRM Transitions

Use Positive Electrospray Ionization (ESI+).[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phosphocholine (Endogenous) | 184.1 | 86.1 | 25 |

| Phosphocholine-d9 (Standard) | 193.1 | 95.1 | 25 |

| Choline (Endogenous) | 104.1 | 60.1 | 20 |

Note: The product ion m/z 86 corresponds to the loss of the phosphate group and fragmentation of the ethyl chain. For d9, the shift is +9.

Workflow B: CCT Enzyme Activity Assay

The rate-limiting enzyme CCT (CTP:phosphocholine cytidylyltransferase) can be assayed in vitro using Phosphocholine-d9 as a substrate to distinguish product from background.

-

Reaction Mix:

-

50 mM Tris-HCl (pH 7.5).

-

100 µM Phosphocholine-d9 .

-

100 µM CTP.

-

10 mM MgCl₂.

-

Cell lysate or purified CCT enzyme.[2]

-

-

Incubation: 37°C for 15-30 mins.

-

Stop: Heat inactivation (95°C, 2 min) or addition of MeOH.

-

Detection: Monitor formation of CDP-Choline-d9 (m/z 498 → 193) via LC-MS.

Data Interpretation & Troubleshooting

Isotope Enrichment Calculation

When using Choline-d9 to label cells, you will observe a mix of unlabeled (M+0) and labeled (M+9) Phosphocholine.

-

High Enrichment (>50%): Indicates rapid turnover of the phosphocholine pool.

-

Low Enrichment (<10%): Suggests slow uptake (check CTL transporters) or inhibition of Choline Kinase.

Precursor Scan for Lipidomics (PIS 184 vs 193)

To track the incorporation of Phosphocholine-d9 into membrane lipids (PC):

-

PIS 184: Scans for all lipids containing endogenous phosphocholine.

-

PIS 193: Scans for all lipids containing newly synthesized (d9) phosphocholine.

-

Insight: If you see PIS 193 signal in Lyso-PC but not diacyl-PC, the remodeling (Lands cycle) or CPT enzyme may be impaired.

Common Pitfalls

-

Ion Suppression: Phosphocholine elutes early in Reverse Phase (C18). Always use HILIC for separation to avoid co-elution with salts which suppress the signal.

-

Isobaric Interference: Ensure your MS resolution distinguishes Phosphocholine-d9 (193.15) from other potential metabolic adducts. The +9 shift is usually distinct enough for standard triple quads.

References

-

Hunt, A. N., & Postle, A. D. (2009). Dynamic lipidomics with stable isotope labelling. Journal of Chromatography B, 877(26), 2716-2721. Link

-

Nishimune, A., et al. (2000). CTP:phosphocholine cytidylyltransferase alpha fusion protein is independent of cell cycle conditions. Journal of Biological Chemistry, 275, 32325–32330.[5] Link

-

Avanti Polar Lipids. Stable Isotope Standards: Phosphocholine-d9 Chloride Calcium Salt. Product Specification. Link

-

Kok, B. P., et al. (2016). Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography. Analytical Biochemistry, 515, 1-3. Link

-

Cayman Chemical. sn-glycero-3-Phosphocholine-d9 Product Information. Link

Sources

- 1. mzinterpretation.com [mzinterpretation.com]

- 2. Modulation of CTP:phosphocholine cytidylyltransferase by membrane curvature elastic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

Commercial & Technical Profile: Phosphocholine-d9 Chloride Calcium Salt

Executive Summary

Phosphocholine-d9 Chloride Calcium Salt (CAS: 344299-43-0) is the gold-standard internal standard (ISTD) for the absolute quantification of phosphocholine and related choline metabolites via LC-MS/MS. Unlike the endogenous metabolite, which is zwitterionic and highly hygroscopic, the calcium salt formulation is engineered for benchtop stability, preventing the deliquescence common to sodium or inner-salt forms.

This guide provides a direct commercial analysis of qualified suppliers and a validated HILIC-MS/MS technical workflow for its application in lipidomics.

Technical Identity & Specifications

Before sourcing, verify the chemical identity to ensure compatibility with your specific mass spectrometry transition parameters.

| Attribute | Specification | Technical Note |

| Chemical Name | Phosphocholine-d9 Chloride Calcium Salt | Deuteration occurs on the trimethylammonium group ( |

| CAS Number | 344299-43-0 | Specific to the calcium chloride salt form. |

| Formula | The calcium ion stabilizes the phosphate group; chloride balances the quaternary amine. | |

| MW | ~266.72 g/mol | Includes the salt counterions. Free acid MW is ~192.2 Da. |

| Isotopic Purity | ≥ 99 atom % D | Critical to prevent "M+0" contribution to the endogenous signal. |

| Solubility | Water (Soluble), Methanol (Slightly) | Crucial: Calcium salts may precipitate in high-phosphate buffers. Use ammonium formate/acetate for LC-MS. |

Why the "Calcium Salt" Variant?

Phosphocholine is naturally hygroscopic. The "Inner Salt" or "Chloride Sodium Salt" variants often turn into a sticky gum upon exposure to air, making accurate weighing impossible. The Calcium Salt crystallizes as a stable white solid, ensuring gravimetric accuracy during stock solution preparation—a non-negotiable requirement for quantitative ISTD use.

Commercial Supplier Landscape

The following vendors are validated sources for the specific Calcium Salt formulation.

| Supplier | Catalog # | Purity Specification | Pack Sizes | Notes |

| Toronto Research Chemicals (TRC) | TRC-P354502 | ≥98% (Isotopic) | 5 mg, 50 mg | Primary source for many resellers. High batch consistency. |

| Sigma-Aldrich (Merck) | 767832 | 98 atom % D | 5 mg, 10 mg | Research Grade. Often available from local stock.[1] |

| Santa Cruz Biotech (SCBT) | sc-219602 | ≥99% deuterated | 1 mg, 5 mg | Good for smaller pilot studies. |

| C/D/N Isotopes | D-5527 | 99 atom % D | 0.05 g, 0.1 g | Bulk specialist. Lists as "Phosphorylcholine chloride-d9 (calcium salt)".[2] |

Supply Chain Decision Matrix

Use the following logic to select the appropriate grade and supplier.

Figure 1: Decision matrix for selecting the correct salt form based on experimental precision requirements.

Validated Application Protocol (HILIC-MS/MS)

Phosphocholine is highly polar and will not retain on standard C18 columns. You must use Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4]

A. Stock Solution Preparation[5]

-

Weighing: Weigh ~1-2 mg of Phosphocholine-d9 Calcium Salt into a glass vial.

-

Solvent: Dissolve in 50:50 Methanol:Water .

-

Note: Pure methanol may not fully solubilize the calcium salt. Water is essential for dissociation.

-

-

Concentration: Prepare a 1 mM master stock. Store at -20°C (stable for 6 months).

B. Sample Extraction (Bligh-Dyer Modified)

Do not use a pure lipid extraction (Chloroform layer) as Phosphocholine is water-soluble.

-

Biological Sample: 50 µL Plasma or Tissue Homogenate.

-

Spike: Add 10 µL of Phosphocholine-d9 Working Solution (e.g., 10 µM).

-

Precipitation: Add 200 µL Methanol/Acetonitrile (1:1). Vortex 30s.

-

Phase Separation: Add 50 µL Water and 100 µL Chloroform (optional, to remove neutral lipids).

-

Collection: Collect the upper aqueous/methanol phase . This contains the Phosphocholine.[1][2][5][6][7][8][9][10][11]

-

Injection: Dilute 1:5 with Acetonitrile prior to HILIC injection to match initial mobile phase conditions.

C. LC-MS/MS Parameters

Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile with 0.1% Formic Acid.

MRM Transitions:

| Analyte | Precursor (

Note on d9 Transition: The transition 193 -> 125 is preferred for quantification because the neutral loss of the labeled trimethylamine group (Mass 68) leaves the unlabeled phosphate-ethyl backbone (Mass 125), resulting in a clean, high-intensity peak.

D. Experimental Workflow Diagram

Figure 2: Step-by-step extraction and analysis workflow ensuring recovery of the polar phosphocholine fraction.

References

-

Toronto Research Chemicals. Phosphocholine-d9 Chloride Calcium Salt Product Page. Retrieved from

-

Sigma-Aldrich. Phosphorylcholine-(trimethyl-d9) chloride calcium salt. Retrieved from

-

Santa Cruz Biotechnology. Phosphocholine-d9 Chloride Calcium Salt (CAS 344299-43-0). Retrieved from

-

National Institutes of Health (PMC). Circulating choline and phosphocholine measurement by HILIC-MS/MS. (Validation of MRM 193->125). Retrieved from

-

Agilent Technologies. HILIC-MS/MS Methodologies for Polar Metabolites. Retrieved from

Sources

- 1. holcapek.upce.cz [holcapek.upce.cz]

- 2. researchgate.net [researchgate.net]

- 3. hilicon.com [hilicon.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies [frontiersin.org]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. CompMS | MRM database [systemsomicslab.github.io]

- 9. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Phosphocholine-d9 | Axios Research [axios-research.com]

Phosphocholine-d9 Chloride Calcium Salt CAS number and molecular weight

Identity, Synthesis, and Application in High-Precision Metabolomics

Executive Summary

Phosphocholine-d9 Chloride Calcium Salt (CAS: 344299-43-0) is the deuterated isotopologue of phosphocholine, a critical intermediate in the Kennedy pathway of phospholipid biosynthesis. Characterized by a trimethyl-d9 ammonium headgroup, this compound serves as the "Gold Standard" internal standard for the quantitative analysis of choline-containing phospholipids via LC-MS/MS and NMR.

This guide provides a definitive technical breakdown of its physicochemical properties, handling protocols, and mechanistic role in mass spectrometry, moving beyond basic catalog data to actionable research intelligence.

Chemical Identity & Physicochemical Core

The accurate identification of this compound relies on understanding its multi-component salt structure. It is not merely "phosphocholine" but a calcium-coordinated chloride salt, ensuring stability and solubility.

| Attribute | Specification |

| Compound Name | Phosphocholine-d9 Chloride Calcium Salt |

| Synonyms | Calcium Phosphorylcholine-d9 Chloride; Trimethyl-d9-phosphocholine calcium salt |

| CAS Number | 344299-43-0 |

| Parent (Unlabeled) CAS | 4826-71-5 (Calcium phosphorylcholine chloride) |

| Molecular Formula | |

| Molecular Weight | 266.72 g/mol |

| Isotopic Purity | |

| Chemical Structure | Trimethyl-d9-ammonium ethyl phosphate (calcium/chloride coordinated) |

| Solubility | Water (50 mg/mL), slightly soluble in Methanol |

| Appearance | White to off-white hygroscopic powder |

Structural Visualization

The following diagram illustrates the ionic coordination and the specific location of the deuterium labels (

Caption: Structural decomposition of Phosphocholine-d9 Chloride Calcium Salt showing the d9-labeled headgroup and ionic counter-balance.

Mechanistic Applications in Mass Spectrometry

The primary utility of Phosphocholine-d9 is as an Internal Standard (IS) in lipidomics. Its value lies in the specific mass shift it induces during fragmentation, allowing for the precise differentiation of endogenous phosphocholine from the standard.

The "Headgroup Scan" Principle

In positive ion mode ESI-MS/MS, choline-containing phospholipids (PC, LysoPC, SM) characteristically fragment to yield a phosphocholine headgroup ion.

-

Endogenous PC: Yields a fragment at m/z 184

. -

Phosphocholine-d9 IS: Yields a fragment at m/z 193

.

This +9 Da shift is metabolically robust (the C-D bond is stable) and spectrally distinct, preventing cross-talk between the analyte and the standard.

Caption: MS/MS fragmentation logic showing the diagnostic +9 Da mass shift used for quantification.

Experimental Protocol: Preparation & Handling

Warning: This compound is hygroscopic. Improper handling will lead to water uptake, altering the effective mass and concentration of your standards.

4.1. Storage and Stability

-

Temperature: Store at -20°C .

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.

-

Desiccation: Store vials in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

4.2. Preparation of Stock Solution (1 mM)

This protocol ensures a precise concentration for quantitative workflows.

-

Equilibration: Remove the vial from -20°C storage and let it sit at room temperature for 30 minutes.

-

Weighing: Weigh approximately 2.67 mg of Phosphocholine-d9 Chloride Calcium Salt into a glass weighing boat.

-

Calculation:

. For 10 mL, you need

-

-

Solvent Selection: Use LC-MS grade water .

-

Note: While phosphocholine is soluble in water, it has poor solubility in pure organic solvents (e.g., 100% Acetonitrile).

-

-

Dissolution: Transfer the solid to a 10 mL volumetric flask. Add 5 mL of water and vortex until fully dissolved. Dilute to volume with water.

-

Verification: If available, verify the concentration using quantitative NMR (qNMR) against a certified external standard (e.g., Maleic acid), as hygroscopic salts often contain variable water content.

4.3. Working Standard for LC-MS

Dilute the 1 mM stock 1:100 in 50:50 Acetonitrile:Water to create a 10 µM working solution. Add this solution to your biological samples during the extraction phase (e.g., Bligh-Dyer or Folch extraction) to normalize for extraction efficiency.

Synthesis & Purity Considerations

Synthesis Pathway

The synthesis typically involves the reaction of Trimethylamine-d9 with 2-bromoethyl phosphate or a similar phosphorylated precursor. The use of deuterated trimethylamine ensures that the label is located on the quaternary ammonium headgroup, which is the moiety detected in Precursor Ion Scanning (PIS) of +184/+193.

Isotopic Enrichment

-

Standard: >98 atom % D.

-

Implication: A small percentage of d0-d8 isotopologues may exist. In high-sensitivity assays, run a "blank" injection of the standard alone to characterize any contribution to the m/z 184 (unlabel

Introduction: The Imperative for Precision in Modern Bioanalysis

An In-Depth Technical Guide to Phosphocholine-d9: Principles and Applications in Quantitative Bioanalysis

In the realms of drug development, clinical research, and metabolic studies, the demand for analytical precision is absolute. The ability to accurately quantify endogenous molecules within complex biological matrices is fundamental to understanding disease pathology, drug efficacy, and metabolic pathways. Stable isotope-labeled (SIL) compounds have become the cornerstone of quantitative mass spectrometry, and among them, Phosphocholine-d9 stands out as a critical tool for lipidomics and metabolic research.

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple datasheet. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of Phosphocholine-d9. We will explore the significance of its specific "d9" labeling, the causal principles behind its application as an internal standard, and the rigorous methodologies that ensure data integrity. This document is structured to provide not just protocols, but the scientific rationale required to apply them with confidence and troubleshoot with expertise.

Part 1: The Molecular Identity of Phosphocholine-d9

The Biological Significance of the Phosphocholine Moiety

Phosphocholine is a key intermediate in the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[1] The conversion of choline to phosphocholine is a critical step catalyzed by the enzyme choline kinase.[1] Beyond its structural role, phosphocholine and its derivatives are integral to cell signaling and are recognized by the immune system; for instance, C-reactive protein (CRP) binds to phosphocholine on damaged cells to initiate an immune response.[1] Given its central metabolic position, the accurate quantification of phosphocholine is vital for studying a host of physiological and pathological processes.

Decoding "d9": The Strategic Locus of Deuteration

The "d9" designation in Phosphocholine-d9 signifies that nine hydrogen atoms (¹H) in the molecule have been replaced by their stable heavy isotope, deuterium (²H or D). The critical insight lies in where these labels are placed. In commercially available Phosphocholine-d9, the deuteration is exclusively on the three methyl groups attached to the quaternary amine of the choline headgroup.[2][3]

This specific placement is a deliberate and crucial design choice. The carbon-deuterium (C-D) bonds on these methyl groups are highly stable and not subject to back-exchange with hydrogen atoms from solvents or the biological matrix under typical experimental conditions.[4] This chemical stability is paramount for an internal standard, as any loss of the isotopic label during sample preparation or analysis would compromise quantitative accuracy.[5]

Sources

Methodological & Application

Using Phosphocholine-d9 Chloride Calcium Salt as an internal standard in LC-MS

Application Note: High-Fidelity Quantitation of Phosphocholine in Biological Matrices Using Phosphocholine-d9 Chloride Calcium Salt

Abstract

This technical guide details the protocol for the absolute quantification of Phosphocholine (PCho) in plasma, tissue, and cell culture lysates using Phosphocholine-d9 Chloride Calcium Salt as a stable isotope-labeled internal standard (SIL-IS). Unlike standard lipidomics workflows that focus on intact phospholipids, this protocol targets the polar headgroup precursor/metabolite, requiring specific Hydrophilic Interaction Liquid Chromatography (HILIC) conditions to overcome retention challenges and in-source fragmentation interferences from abundant phosphatidylcholines (PC).

Introduction & Biological Context

Phosphocholine is a critical intermediate in the Kennedy Pathway (CDP-choline pathway), the primary route for the de novo biosynthesis of phosphatidylcholine (PC) in mammalian cells.[1][2] Aberrant phosphocholine levels are a hallmark of oncogenesis, often driven by the upregulation of Choline Kinase alpha (CHKA).

Accurate quantification is complicated by two analytical hurdles:

-

High Polarity: PCho is unretained on conventional C18 columns.

-

In-Source Fragmentation: Abundant membrane lipids (Phosphatidylcholines) can fragment in the electrospray source to yield a pseudo-molecular ion at m/z 184.1, indistinguishable from endogenous PCho.

Figure 1: The Kennedy Pathway and Analytical Targets This diagram illustrates the metabolic position of Phosphocholine and the critical enzymatic steps.

Caption: The Kennedy Pathway showing the conversion of Choline to Phosphatidylcholine.[1][2] Phosphocholine is the product of Choline Kinase (CHKA), a key oncogenic target.

Internal Standard Profile: Phosphocholine-d9

The use of the Calcium Salt form of Phosphocholine-d9 requires specific handling compared to the free acid or chloride forms.

| Property | Specification | Critical Note |

| Compound | Phosphocholine-d9 Chloride Calcium Salt | Tetrahydrate form is common. |

| Labeling | N,N,N-trimethyl-d9 | +9 Da mass shift ( |

| Solubility | High in Water; Low in pure ACN/MeOH | Must dissolve in water first. |

| Stability | Hygroscopic | Store desiccated at -20°C. |

| Stoichiometry | Calcium (Ca²⁺) + Chloride (Cl⁻) | Correct MW calculation is vital for accurate concentration. |

Stoichiometric Correction Factor: When preparing stocks, you must account for the calcium, chloride, and hydration shell.

-

MW of Phosphocholine cation (

): ~184.15 Da -

MW of Phosphocholine-d9 cation: ~193.20 Da

-

MW of Salt (Typical Tetrahydrate Ca salt): ~329.7 Da (Verify specific lot CoA).

-

Correction: If weighing 1 mg of salt, the actual amount of Phosphocholine-d9 cation is

mg.

Experimental Protocol

Phase A: Stock Solution Preparation

Warning: Direct dissolution in Methanol may result in precipitation of the calcium salt.

-

Primary Stock (10 mM): Weigh accurately ~3.3 mg of Phosphocholine-d9 Chloride Calcium Salt (adjust based on specific MW on bottle). Dissolve in 1.0 mL of LC-MS grade Water . Vortex until completely clear.

-

Working Internal Standard (WIS): Dilute the Primary Stock 1:100 in 50:50 Methanol:Water to yield 100 µM.

-

Spiking Solution: Further dilute in Acetonitrile (containing 10% water to maintain solubility) to reach a target concentration of 1–5 µM.

Phase B: Sample Extraction (Protein Precipitation)

This method uses a HILIC-compatible extraction to minimize solvent exchange steps.

-

Sample: Aliquot 50 µL of plasma or cell lysate into a 1.5 mL tube.

-

Spike: Add 10 µL of WIS (Phosphocholine-d9). Vortex briefly.

-

Precipitate: Add 340 µL of ice-cold Acetonitrile/Methanol (3:1 v/v) .

-

Why: High organic content precipitates proteins while maintaining solubility of polar phosphocholine.

-

-

Agitate: Vortex for 30 seconds; incubate at -20°C for 20 minutes.

-

Centrifuge: 14,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an LC vial containing glass inserts.

-

Note: Do not dry down if possible. Drying can cause adsorption to glass. If concentration is needed, use polypropylene vials.

-

Phase C: LC-MS/MS Conditions (HILIC)